synthesis and characterization of 5-isopropylisoxazole-4-carboxylic acid
synthesis and characterization of 5-isopropylisoxazole-4-carboxylic acid
An In-depth Technical Guide: Synthesis and Characterization of 5-isopropylisoxazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 5-isopropylisoxazole-4-carboxylic acid and the analytical methods for its structural confirmation and purity assessment. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols grounded in established chemical principles.
Introduction and Strategic Overview
The isoxazole ring is a privileged structure in modern drug discovery. The synthesis of specifically substituted isoxazoles, such as 5-isopropylisoxazole-4-carboxylic acid, is a key step in the development of novel therapeutic agents. The strategic approach outlined herein involves a two-step synthesis commencing from readily available starting materials. This method is adapted from established procedures for analogous 5-alkylisoxazole-4-carboxylates, ensuring a high probability of success and purity.[3][4]
The core logic is to first construct the ethyl ester of the target molecule, which is generally more straightforward to synthesize and purify than the direct synthesis of the carboxylic acid. This stable intermediate is then quantitatively hydrolyzed to yield the final product. Each step is designed to be monitored and validated, ensuring the integrity of the final compound.
Synthetic Pathway and Experimental Protocols
The synthesis of 5-isopropylisoxazole-4-carboxylic acid is efficiently achieved via a two-stage process: (1) Formation of the ester intermediate, ethyl 5-isopropylisoxazole-4-carboxylate, and (2) Subsequent hydrolysis to the target carboxylic acid.
Caption: Synthetic workflow for 5-isopropylisoxazole-4-carboxylic acid.
Stage 1: Synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate
Causality and Expertise: The synthesis begins with the formation of an ethoxymethylene intermediate from an isopropyl-substituted β-ketoester. This intermediate is crucial as it provides the necessary electrophilic centers for cyclization. Reacting ethyl 3-oxo-4-methylpentanoate with triethyl orthoformate in the presence of acetic anhydride is a classic and highly effective method for this transformation.[3][4] The subsequent cyclization with hydroxylamine proceeds via nucleophilic attack on the ethoxymethylene carbon, followed by intramolecular condensation to form the stable isoxazole ring. The choice of reaction conditions is critical to favor the formation of the desired 5-substituted isomer over the 3-substituted one.
Detailed Experimental Protocol:
-
Formation of the Ethoxymethylene Intermediate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine ethyl 3-oxo-4-methylpentanoate (1 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.).
-
Heat the mixture to 110-120 °C and maintain for 4-6 hours, allowing for the distillation of ethyl acetate byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Remove the excess volatile reagents under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate, which can often be used in the next step without further purification.
-
-
Cyclization Reaction:
-
Dissolve the crude intermediate in a suitable solvent, such as ethanol.
-
Prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and a base like sodium acetate (1.2 eq.) in water or ethanol.
-
Cool the solution of the intermediate to 0-5 °C in an ice bath.
-
Add the hydroxylamine solution dropwise to the cooled, stirring solution of the intermediate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-isopropylisoxazole-4-carboxylate.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Stage 2: Hydrolysis to 5-isopropylisoxazole-4-carboxylic acid
Causality and Expertise: The conversion of the stable ethyl ester to the final carboxylic acid is achieved through hydrolysis. Acid-catalyzed hydrolysis is a robust method for this transformation.[3] A mixture of a strong mineral acid like HCl and an organic acid like acetic acid provides an effective medium to ensure complete reaction.[3] The reaction is typically performed under reflux to drive it to completion. The final product, being an acid, can be purified by precipitation upon adjusting the pH of the aqueous solution after work-up.
Detailed Experimental Protocol:
-
Hydrolysis Reaction:
-
In a round-bottom flask, dissolve the purified ethyl 5-isopropylisoxazole-4-carboxylate (1 eq.) in a 2:1 mixture of acetic acid and concentrated hydrochloric acid.[3]
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is no longer detectable.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
A precipitate of the crude carboxylic acid should form. If not, adjust the pH to ~2-3 with a saturated sodium bicarbonate solution to induce precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 5-isopropylisoxazole-4-carboxylic acid as a crystalline solid.
-
Dry the final product under vacuum.
-
Characterization and Data Analysis
Confirming the identity and purity of the synthesized 5-isopropylisoxazole-4-carboxylic acid is paramount. A combination of spectroscopic and physical methods provides a self-validating system to ensure the final product meets the required specifications.
Caption: Analytical workflow for product characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for 5-isopropylisoxazole-4-carboxylic acid (Molecular Formula: C₇H₉NO₃, Molecular Weight: 169.15 g/mol ).
| Technique | Expected Observations | Rationale/Interpretation |
| Melting Point | Sharp range | A sharp melting point indicates high purity of the crystalline solid. |
| FT-IR | ~2500-3300 cm⁻¹ (very broad)~1700-1725 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (C=N stretch)~1200-1300 cm⁻¹ (C-O stretch) | Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.[5][6][7]Characteristic C=O stretch of the carboxyl group.[5][7]Isoxazole ring vibrations.C-O single bond stretch. |
| ¹H NMR | δ ~12-13 ppm (s, 1H, broad)δ ~8.5-9.0 ppm (s, 1H)δ ~3.0-3.5 ppm (septet, 1H)δ ~1.3-1.5 ppm (d, 6H) | Acidic proton of the -COOH group.[5]Proton on the isoxazole ring (C3-H).Methine proton (-CH) of the isopropyl group.Methyl protons (-CH₃) of the isopropyl group. |
| ¹³C NMR | δ ~165-175 ppmδ ~160-170 ppmδ ~105-115 ppmδ ~25-30 ppmδ ~20-25 ppm | Carbonyl carbon (-COOH).[5]Isoxazole ring carbons (C5 and C4).Isoxazole ring carbon (C3).Methine carbon (-CH) of the isopropyl group.Methyl carbons (-CH₃) of the isopropyl group. |
| Mass Spec. (EI) | m/z = 169 [M]⁺m/z = 154 [M-CH₃]⁺m/z = 125 [M-CO₂]⁺ or [M-C₃H₇]⁺ | Molecular ion peak corresponding to the exact mass.Fragment corresponding to the loss of a methyl group.Fragments corresponding to decarboxylation or loss of the isopropyl group. |
References
- The Royal Society of Chemistry.
- AChemBlock. 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.
- PubChemLite. 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (C13H13NO3). PubChemLite.
- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- National Institutes of Health. Ethyl 5-(4-aminophenyl)
- ChemicalBook. isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1H NMR. ChemicalBook.
- ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS spectrum. ChemicalBook.
- SpectraBase. 5-ISOXAZOLECARBOXYLIC ACID - Optional[FTIR] - Spectrum. SpectraBase.
- SpectraBase. 5-methyl-isoxazole-4-carboxylic acid (4-pentyloxy-phenyl)-amide - Optional[MS (GC)] - Spectrum. SpectraBase.
- ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid.
- MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.
- ResearchGate. Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt.
- National Institutes of Health.
- National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.
- PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. PubMed.
- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- National Institutes of Health.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- National Institutes of Health.
- CAS Common Chemistry. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. CAS.
- SpectraBase. 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl- - Optional[MS (GC)] - Spectrum. SpectraBase.
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
